molecular formula C13H18N4O5S B2381447 N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide CAS No. 392247-20-0

N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2381447
CAS RN: 392247-20-0
M. Wt: 342.37
InChI Key: XYLMYUCTPWBUIQ-UHFFFAOYSA-N
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Description

N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide, also known as HMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. HMB is a small molecule that has been shown to possess unique properties, making it a promising candidate for use in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Antimicrobial Properties

N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds similar in structure to N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide, have been synthesized and characterized. These compounds exhibit significant antifungal activity against pathogens responsible for plant diseases, showcasing their potential in agricultural applications (Zhou Weiqun et al., 2005).

Complexing Abilities with Metal Ions

Research on the complexing abilities of related compounds with metal ions such as Ni(II) and Co(II) has been conducted. Studies indicate these compounds form stable complexes with these ions, which could have implications in catalysis and material science (S. Amerkhanova et al., 2012).

Potentiometric Studies and Complexation Reactions

Potentiometric studies have assessed the complexation reactions of similar benzamide derivatives with various metal ions in different media, including aqueous dioxane and micellar media. These studies help understand the thermodynamics of complex formation, relevant in developing new metal coordination compounds (Promila Devi Thangjam & Lonibala Rajkumari, 2010).

Anticonvulsant and Antimicrobial Activities

Enaminones synthesized from cyclic beta-dicarbonyl precursors, condensed with compounds like morpholine, have shown potent anticonvulsant activity with minimal neurotoxicity. Such findings open avenues for developing new therapeutic agents (I. Edafiogho et al., 1992). Additionally, the synthesis of novel Schiff base benzamides has been explored for their antimicrobial activities, indicating the potential for these compounds in combating microbial resistance (Subbulakshmi N. Karanth et al., 2018).

properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5S/c14-16-12(18)9-15-13(19)10-1-3-11(4-2-10)23(20,21)17-5-7-22-8-6-17/h1-4H,5-9,14H2,(H,15,19)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLMYUCTPWBUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide

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